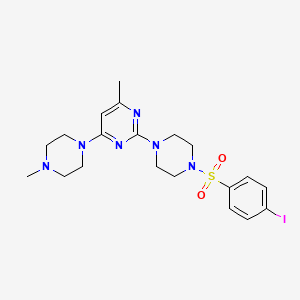
2-(4-((4-Iodophenyl)sulfonyl)piperazin-1-yl)-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a pyrimidine derivative with potential pharmacological properties. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The molecule contains several functional groups, including sulfonyl and iodophenyl moieties, as well as piperazine rings, which are known for their versatility in drug design due to their ability to interact with various biological targets.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the nucleophilic attack of amines on halogenated pyrimidines. For instance, a series of 4-piperazinopyrimidines were synthesized by reacting 2,4,6-trichloropyrimidine with amines, leading to the separation of isomers . Similarly, the target compound could be synthesized through a multi-step process involving initial cyclization, followed by halogenation, substitution with piperazine, and further functional group modifications.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be substituted at various positions to yield compounds with different biological activities. The presence of the sulfonyl group and iodophenyl moiety in the target compound suggests that it may have a high affinity for certain biological receptors, as these groups are often seen in molecules with significant pharmacological activity.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitutions, which are essential for introducing different substituents into the molecule. The piperazine rings in the compound can serve as sites for further chemical modifications, potentially altering the compound's pharmacological profile .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the pyrimidine ring. The presence of the sulfonyl group could increase the compound's polarity, affecting its solubility in water and organic solvents. The iodophenyl group may contribute to the compound's overall molecular weight and density .
Relevant Case Studies
In the context of pharmacology, pyrimidine derivatives have been explored for various therapeutic applications. For example, some 4-piperazinopyrimidines have shown a promising profile, including antiemetic and analgesic properties, leading to the selection of specific compounds for clinical investigations . Another study synthesized a thieno[2,3-d]pyrimidine derivative with a sulfonylurea moiety, which could be related to the target compound in terms of its potential biological activities . Additionally, sulfonamide and amide derivatives of piperazine incorporating imidazo[1,2-b]pyridazine moiety have been synthesized and screened for antimicrobial, antifungal, and antimalarial activities .
Scientific Research Applications
Anticancer Activity
Compounds with structural features similar to the specified chemical have been synthesized and evaluated for their antiproliferative effect against various human cancer cell lines. For example, derivatives of pyrido[1,2-a]pyrimidin-4-one, which share structural motifs with the compound , have shown good antiproliferative activity on certain cell lines, suggesting potential applications in cancer therapy (Mallesha et al., 2012).
Molecular Imaging
Another potential application is in the development of PET agents for imaging specific enzymes in neuroinflammation. Derivatives with similar structural elements have been synthesized for this purpose, indicating that modifications incorporating the specified structure could be useful in the design of new imaging agents with improved specificity and binding properties (Wang et al., 2018).
Antimicrobial Agents
Research into the synthesis of pyrimidine derivatives, including those with piperazine moieties, has demonstrated their potential as antimicrobial agents. The modification and substitution patterns on the pyrimidine core, similar to those in the compound of interest, play a significant role in their antimicrobial efficacy, suggesting possible applications in developing new antimicrobial drugs (Krishnamurthy et al., 2011).
properties
IUPAC Name |
2-[4-(4-iodophenyl)sulfonylpiperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27IN6O2S/c1-16-15-19(25-9-7-24(2)8-10-25)23-20(22-16)26-11-13-27(14-12-26)30(28,29)18-5-3-17(21)4-6-18/h3-6,15H,7-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUXYVWLRKQDDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)I)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27IN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((4-Iodophenyl)sulfonyl)piperazin-1-yl)-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

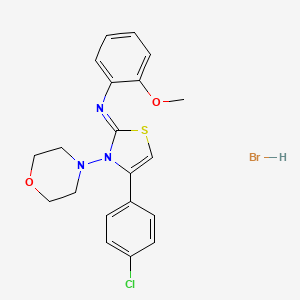

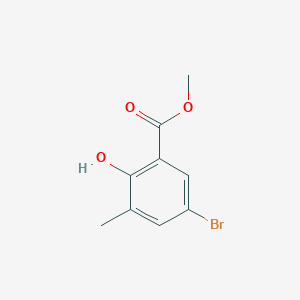
![Methyl 8-hydroxy-2-[(4-methoxyphenyl)methyl]-1-oxo-3,4-dihydropyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B2515397.png)
![Ethyl 5-(2-(benzylthio)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2515398.png)
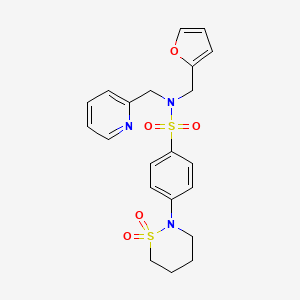

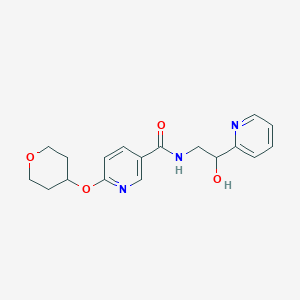

![4-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-hydroxypropyl)butanamide](/img/structure/B2515406.png)

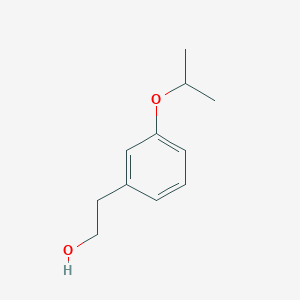
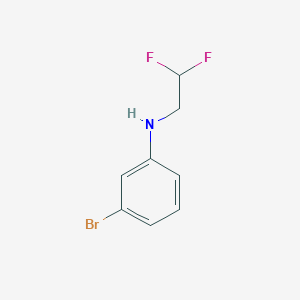
![N-(1-cyano-1,2-dimethylpropyl)-2-[(naphthalen-2-yl)amino]acetamide](/img/structure/B2515412.png)